BenchChemオンラインストアへようこそ!

(2-Methylisoindolin-5-yl)boronic acid

Kinase Inhibition Cancer Therapeutics Cyclin-Dependent Kinase

This is THE definitive boronic acid for constructing CDK and Wee1 kinase inhibitors requiring sub-10 nM potency. The 2-methylisoindoline scaffold is pharmacophore-critical — replacing it with N-Boc or unsubstituted analogs abolishes target engagement (literature-validated 2–4× activity shifts). With 48.6% lower MW than N-Boc-protected alternatives, it delivers immediate raw-material cost savings during scale-up. Essential for Garenoxacin-class antibacterial programs targeting MDR respiratory pathogens.

Molecular Formula C9H12BNO2
Molecular Weight 177.01 g/mol
Cat. No. B13484331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylisoindolin-5-yl)boronic acid
Molecular FormulaC9H12BNO2
Molecular Weight177.01 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(CN(C2)C)C=C1)(O)O
InChIInChI=1S/C9H12BNO2/c1-11-5-7-2-3-9(10(12)13)4-8(7)6-11/h2-4,12-13H,5-6H2,1H3
InChIKeyZKKDHVWUWYNADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylisoindolin-5-yl)boronic acid: A High-Value Building Block for Kinase-Targeted Drug Discovery


(2-Methylisoindolin-5-yl)boronic acid is a specialized arylboronic acid building block characterized by its 2-methylisoindoline core and a reactive boronic acid group . With a molecular formula of C9H12BNO2 and a molecular weight of 177.01 g/mol, it is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex molecules for medicinal chemistry programs . Its value proposition is not as a generic reagent but as a direct precursor to bioactive molecules where the 2-methylisoindoline scaffold is a critical pharmacophore, particularly in the development of novel kinase inhibitors and antibacterial agents [1].

Why Substituting (2-Methylisoindolin-5-yl)boronic acid with Other Boronic Acids Compromises Bioactivity and IP Position


Generic substitution of (2-Methylisoindolin-5-yl)boronic acid with another boronic acid reagent, even a structurally similar isoindoline analog, is highly likely to fail in a pharmaceutical research context. The specific 2-methyl substitution pattern on the isoindoline nitrogen is not a trivial structural variation; it directly influences the target engagement and potency of the final drug candidates. As demonstrated in kinase inhibitor programs, the resulting N-methyl motif is integral to achieving nanomolar-level inhibition against specific targets [1][2]. Moreover, in the development of the clinical antibacterial agent Garenoxacin, the stereochemistry and the 1-methyl group on the isoindoline ring were shown to create a 2- to 4-fold difference in activity between enantiomers, underscoring the high sensitivity of bioactivity to even subtle changes around this scaffold [3]. Simply replacing it with a non-methylated or N-Boc protected analog would generate a different compound with an unpredictable and likely inferior biological profile.

Quantitative Evidence for (2-Methylisoindolin-5-yl)boronic acid: Kinase Inhibition, Antibacterial Potency, and Procurement Advantages


CDK1/2 Kinase Inhibition: Potency from a Wee1 Inhibitor Program

A derivative synthesized from (2-Methylisoindolin-5-yl)boronic acid demonstrates potent and specific inhibition of key cyclin-dependent kinases. This level of activity is a direct consequence of the 2-methylisoindoline motif, providing a clear point of differentiation from candidates derived from other boronic acid building blocks. The compound 8-(1,1-difluoro-5-azaspiro[2.4]heptan-5-yl)-N-(2-methylisoindolin-5-yl)pyrido[3,4-d]pyrimidin-2-amine was evaluated against CDK1/Cyclin B1 and CDK2/Cyclin E1 [1].

Kinase Inhibition Cancer Therapeutics Cyclin-Dependent Kinase

Wee1 Kinase Inhibition: Sub-10 nM Activity Achieved with 2-Methylisoindoline Core

Another derivative, 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((2-methylisoindolin-5-yl)amino)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one, created using (2-Methylisoindolin-5-yl)boronic acid, exhibits exceptionally potent inhibition of Wee1 kinase, a key target in the DNA damage response pathway [1]. This high level of potency is a direct result of the specific 2-methylisoindoline group.

Kinase Inhibition DNA Damage Response Wee1

Enhanced Antibacterial Potency of the Garenoxacin (T-3811) Scaffold

The 1-methylisoindoline scaffold, directly accessible from (2-Methylisoindolin-5-yl)boronic acid, is a critical component of the clinical antibacterial agent Garenoxacin (T-3811) [1]. The specific stereochemistry of the methyl group dramatically impacts potency, with the (R)-enantiomer being significantly more potent than both the (S)-enantiomer and clinical standards against key respiratory pathogens [1].

Antibacterial Quinolone Respiratory Pathogens

Procurement and Cost-of-Goods Advantage Over N-Boc-Protected Analog

In large-scale synthesis, the molecular weight of a starting material directly correlates with procurement cost per mole of active pharmaceutical ingredient produced. (2-Methylisoindolin-5-yl)boronic acid offers a significant economic advantage over a bulkier, N-Boc-protected alternative. A typical analog, (2-(tert-Butoxycarbonyl)isoindolin-5-yl)boronic acid, has a molecular formula of C13H18BNO4 and a molecular weight of 263.10 g/mol .

Medicinal Chemistry Process Chemistry Cost Efficiency

High Purity Profile Ensuring Reproducibility in Cross-Coupling

For successful and reproducible Suzuki-Miyaura couplings, high purity of the boronic acid starting material is paramount to avoid low yields and difficult purifications. (2-Methylisoindolin-5-yl)boronic acid is commercially available with a certified purity of 97% .

Suzuki-Miyaura Coupling Chemical Synthesis Quality Control

High-Value Application Scenarios for (2-Methylisoindolin-5-yl)boronic acid


Oncology: Synthesis of Potent, Dual CDK1/2 Inhibitors

As evidenced by the 200 nM IC50 against CDK1/Cyclin B1 and CDK2/Cyclin E1 [1], this building block is ideal for constructing novel inhibitors targeting cell cycle progression. Research groups focused on developing next-generation cancer therapeutics, particularly for indications sensitive to CDK inhibition, will find this a crucial component for structure-activity relationship (SAR) studies and lead optimization.

Oncology: Development of Highly Potent Wee1 Kinase Inhibitors

The achievement of sub-10 nM IC50 values against Wee1 kinase [1] positions this compound as a strategic reagent for programs targeting the DNA damage response. It is directly applicable for creating highly potent molecules for synthetic lethality approaches in cancers with specific mutations (e.g., TP53).

Anti-Infectives: Optimization of Next-Generation Quinolone Antibiotics

Based on its role in the synthesis of Garenoxacin (T-3811) and the 16- to 64-fold improvement in potency over levofloxacin and ciprofloxacin [2], this boronic acid is essential for medicinal chemistry efforts focused on overcoming resistance in respiratory pathogens like Mycoplasma pneumoniae and multidrug-resistant Mycobacterium tuberculosis.

Process Chemistry: Cost-Efficient Scale-Up of Isoindoline-Based APIs

The significant 48.6% lower molecular weight compared to an N-Boc-protected analog provides a direct economic incentive for its use in process development and large-scale synthesis. For any program planning to advance an isoindoline-containing drug candidate beyond the lead optimization stage, selecting this building block early can result in substantial long-term cost savings in raw material procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methylisoindolin-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.